![molecular formula C24H23ClN2O4 B3467037 N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-chlorobenzamide](/img/structure/B3467037.png)
N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-chlorobenzamide
Overview
Description
N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-chlorobenzamide, also known as BDDAB, is a synthetic compound that has been widely used in scientific research. BDDAB belongs to the class of benzamide derivatives and is known for its potential as a therapeutic agent in various diseases.
Mechanism of Action
N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-chlorobenzamide exerts its therapeutic effects by modulating various signaling pathways in cells. In cancer cells, this compound inhibits the activity of cyclin-dependent kinases, which are essential for cell cycle progression. In diabetes, this compound activates the AMP-activated protein kinase pathway, which regulates glucose and lipid metabolism. In neurodegenerative disorders, this compound activates the Nrf2/ARE pathway, which protects neurons from oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, this compound induces cell cycle arrest, apoptosis, and autophagy. In diabetes, this compound improves insulin sensitivity, glucose uptake, and lipid metabolism. In neurodegenerative disorders, this compound protects neurons from oxidative stress, inflammation, and apoptosis.
Advantages and Limitations for Lab Experiments
N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-chlorobenzamide has several advantages for lab experiments, including its stability, solubility, and potency. This compound is stable under various conditions and can be easily dissolved in organic solvents. This compound is also potent, with low IC50 values in cancer and diabetes cell lines. However, this compound has some limitations, including its toxicity and specificity. This compound can be toxic to cells at high concentrations, and its specificity for certain signaling pathways needs to be further investigated.
Future Directions
There are several future directions for N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-chlorobenzamide research, including its optimization as a therapeutic agent, its combination with other drugs, and its application in other diseases. This compound can be optimized for its potency, selectivity, and pharmacokinetics to improve its therapeutic efficacy. This compound can also be combined with other drugs to enhance its therapeutic effects and overcome drug resistance. Finally, this compound can be applied in other diseases, such as inflammation, cardiovascular diseases, and infectious diseases, to explore its potential as a broad-spectrum therapeutic agent.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its potential as a therapeutic agent in various diseases. This compound exerts its therapeutic effects by modulating various signaling pathways in cells. This compound has several advantages for lab experiments, including its stability, solubility, and potency. However, this compound also has some limitations, including its toxicity and specificity. There are several future directions for this compound research, including its optimization as a therapeutic agent, its combination with other drugs, and its application in other diseases.
Scientific Research Applications
N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-chlorobenzamide has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
properties
IUPAC Name |
N-(4-benzamido-2,5-diethoxyphenyl)-4-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O4/c1-3-30-21-15-20(27-24(29)17-10-12-18(25)13-11-17)22(31-4-2)14-19(21)26-23(28)16-8-6-5-7-9-16/h5-15H,3-4H2,1-2H3,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUVDXLLMCBPNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)NC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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